alpha-Ketopimelate

Übersicht

Beschreibung

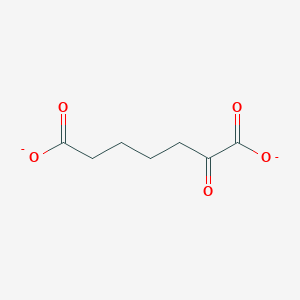

2-oxopimelate(2-) is an oxo dicarboxylate obtained by deprotonation of both carboxy groups of 2-oxopimelic acid; major structure at pH 7.3. It derives from a pimelate(2-). It is a conjugate base of a 2-oxopimelic acid.

Wissenschaftliche Forschungsanwendungen

Biochemical Pathways and Metabolic Engineering

Alpha-ketopimelate plays a crucial role in the biosynthesis of several key compounds. It is primarily involved in the elongation of α-keto acids through a series of enzymatic reactions that yield longer-chain dicarboxylic acids. Notably, it serves as a precursor to:

- Alpha-ketoadipate : A six-carbon dicarboxylic acid that is significant in lysine biosynthesis.

- Alpha-ketosuberate : An eight-carbon dicarboxylic acid involved in various metabolic pathways.

The conversion of this compound into these compounds is facilitated by specific enzymes, such as those found in methanogenic archaea, which utilize it in the biosynthesis of coenzyme B and other metabolites .

Table 1: Key Enzymes Involved in this compound Metabolism

| Enzyme | Function | Product |

|---|---|---|

| AksA | Catalyzes chain elongation | Alpha-ketoadipate |

| AksD | Converts alpha-ketoadipate to this compound | This compound |

| AksE | Further elongation | Alpha-ketosuberate |

| AksF | Finalizes the elongation process | Longer-chain dicarboxylic acids |

Production of Bioplastics

Recent studies have highlighted the potential of using this compound as a building block for bioplastics. By engineering microbial strains to convert this compound into useful polymers, researchers aim to develop sustainable alternatives to petroleum-based plastics.

For instance, fermentation processes have been optimized to enhance the conversion efficiency of this compound into polyamides like nylon-6. In lab-scale experiments, yields exceeding 2 g/L of 6-aminocaproic acid (a precursor for nylon-6) were achieved through engineered metabolic pathways .

Pharmaceutical Applications

This compound has shown promise in pharmaceutical applications due to its inhibitory effects on certain enzymes. Research indicates that it can act as an inhibitor for dihydrodipicolinate synthase (DHDPS), an enzyme critical for lysine biosynthesis in bacteria. The compound demonstrated an IC50 value of approximately 27 µM, suggesting its potential as a lead compound for developing antibacterial agents targeting DHDPS .

Table 2: Inhibitory Effects of this compound

| Target Enzyme | IC50 (µM) | Source |

|---|---|---|

| Dihydrodipicolinate Synthase (DHDPS) | 27 | Escherichia coli |

| Other Analog Compounds | 46 | Various |

Case Studies

Case Study 1: Metabolic Engineering for Nylon Production

In a study focused on the sustainable production of nylon-6, researchers engineered microbial strains to utilize this compound effectively. The engineered strains exhibited improved conversion rates and higher product yields compared to wild-type strains. This approach not only enhances production efficiency but also reduces reliance on fossil fuels .

Case Study 2: Antibacterial Agent Development

A series of experiments evaluated the inhibitory properties of this compound against DHDPS across different bacterial strains. The results indicated that modifications to the structure of this compound could lead to more potent inhibitors, paving the way for new classes of antibiotics .

Eigenschaften

Molekularformel |

C7H8O5-2 |

|---|---|

Molekulargewicht |

172.13 g/mol |

IUPAC-Name |

2-oxoheptanedioate |

InChI |

InChI=1S/C7H10O5/c8-5(7(11)12)3-1-2-4-6(9)10/h1-4H2,(H,9,10)(H,11,12)/p-2 |

InChI-Schlüssel |

HABHUTWTLGRDDU-UHFFFAOYSA-L |

Kanonische SMILES |

C(CCC(=O)[O-])CC(=O)C(=O)[O-] |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.